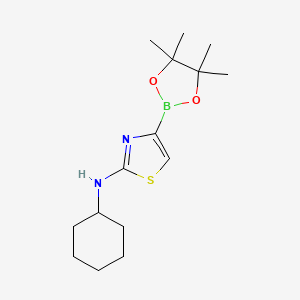
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
The synthesis of 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Cyclohexylamino)thiazole with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimizing these conditions to increase yield and purity .
Análisis De Reacciones Químicas
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boronic esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: This compound can be used to create biologically active molecules for research in drug discovery.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation process, where the boronic ester transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar compounds to 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester include other boronic esters such as:
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- 4-Pyridylboronic acid pinacol ester
Compared to these compounds, this compound is unique due to its specific structure, which imparts different reactivity and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C15H25BN2O2S |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H25BN2O2S/c1-14(2)15(3,4)20-16(19-14)12-10-21-13(18-12)17-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,17,18) |
Clave InChI |
BYXIIGBYRFCCHI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


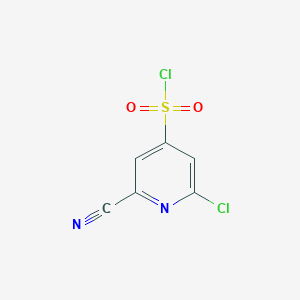
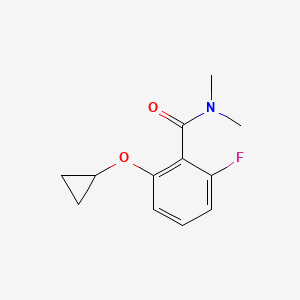

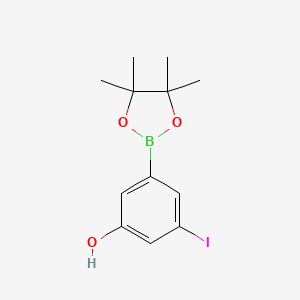

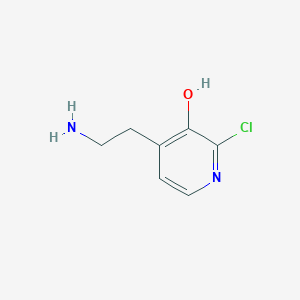
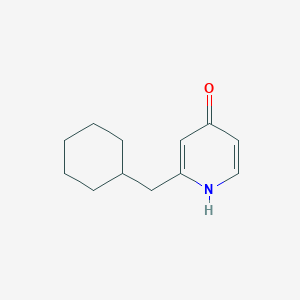
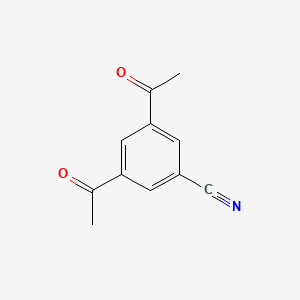
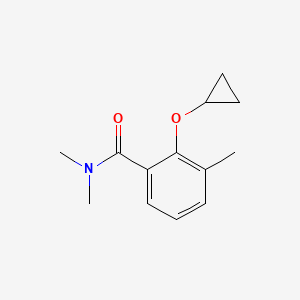
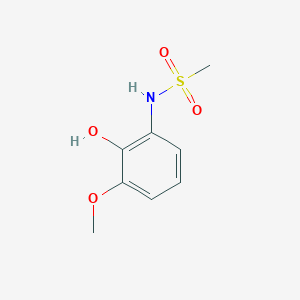
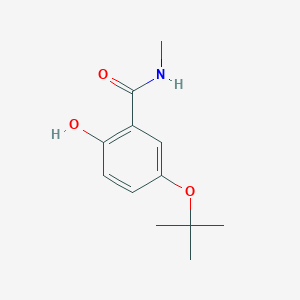
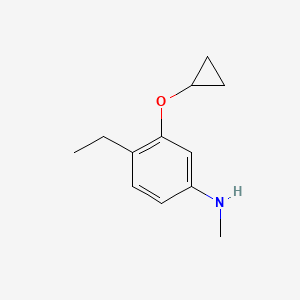
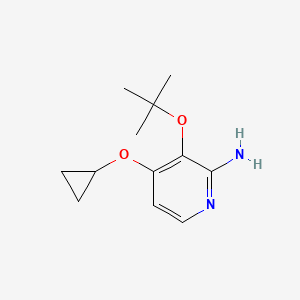
![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
